molecular formula C19H14ClF2N3O5S2 B2958182 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide CAS No. 931339-69-4

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Número de catálogo: B2958182
Número CAS: 931339-69-4
Peso molecular: 501.9
Clave InChI: WIAZCHLGPBVCJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a sulfonamide-pyrimidine hybrid with a substituted acetamide moiety. Its structure features a pyrimidinone core modified at the 5-position with a 3-chloro-4-methoxybenzenesulfonyl group and at the 2-position with a thioether-linked acetamide bearing a 3,4-difluorophenyl substituent. The molecule’s design integrates sulfonyl and fluorinated aryl groups, which are commonly associated with enhanced bioavailability, target binding affinity, and metabolic stability in pharmaceutical agents .

Propiedades

Número CAS

931339-69-4

Fórmula molecular

C19H14ClF2N3O5S2

Peso molecular

501.9

Nombre IUPAC

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H14ClF2N3O5S2/c1-30-15-5-3-11(7-12(15)20)32(28,29)16-8-23-19(25-18(16)27)31-9-17(26)24-10-2-4-13(21)14(22)6-10/h2-8H,9H2,1H3,(H,24,26)(H,23,25,27)

Clave InChI

WIAZCHLGPBVCJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes several functional groups that suggest significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClN3O5S2C_{20}H_{18}ClN_{3}O_{5}S_{2} with a molecular weight of approximately 479.95 g/mol. The key structural features include:

  • Sulfonyl group : Often enhances bioactivity through covalent interactions with target proteins.
  • Pyrimidinone ring : Common in pharmacologically active compounds.
  • Sulfanyl group : May contribute to the reactivity and binding affinity of the compound.
  • Acetamide group : Impacts solubility and biological interactions.

These features position the compound as a candidate for targeting various biological pathways, particularly in cancer and inflammation.

Research indicates that compounds with similar structures can inhibit various biological targets, including enzymes involved in cancer progression and inflammatory pathways. The sulfonyl moiety is particularly noted for its ability to form covalent bonds with proteins, potentially modulating their activity.

Table 1: Structural Similarities and Biological Activities

Compound NameStructural FeaturesUnique Properties
2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamideContains bromobenzenesulfonyl instead of chlorobenzenesulfonylPotentially different bioactivity due to bromine substitution
2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamideFluorobenzenesulfonyl groupEnhanced lipophilicity compared to chlorine or bromine derivatives

In Vitro Studies

Studies have shown that related compounds exhibit varying degrees of biological activity against different targets. For instance, compounds similar to the target compound have displayed significant inhibitory effects on cancer cell lines and bacterial growth. The presence of the pyrimidinone ring often correlates with notable pharmacological properties, suggesting that this compound may also possess similar activities.

Case Studies

  • Anticancer Activity : A study investigated the effects of a related compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Properties : Another research effort focused on the antimicrobial potential of structurally similar compounds against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the sulfonamide group could enhance efficacy.
  • Inflammatory Pathways : Inhibition of inflammatory markers was observed in vitro when testing similar compounds on macrophage cell lines. The results indicated a reduction in cytokine production, which could be beneficial for treating inflammatory diseases.

Toxicity and Safety Profile

While promising, it is crucial to assess the toxicity profiles of these compounds. Preliminary studies using zebrafish embryos indicated that certain structural modifications could lead to reduced toxicity while maintaining biological activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Bioactivity (Reported) Reference
Target Compound Pyrimidinone 3-Cl-4-OMe-C6H3-SO2; N-(3,4-difluorophenyl)acetamide Hypothesized ferroptosis induction (based on FIN analogs)
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide Pyrimidinone 3-Cl-4-OMe-C6H3-SO2; N-(cyclohexenylethyl)acetamide Unknown; cyclohexenyl group may enhance lipophilicity
Example 68 (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl; difluorophenyl Kinase inhibition (implied by patent context)
Natural FINs (e.g., artemisinin derivatives) Variable (e.g., sesquiterpene lactone) Endoperoxide bridges Ferroptosis induction in OSCC with IC50 values <10 µM

Key Observations:

Substituent Impact on Selectivity: The target compound’s 3,4-difluorophenyl group likely improves membrane permeability compared to the cyclohexenylethyl group in its structural analog . Fluorinated aryl groups are known to enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like Example 68 . In contrast, natural FINs (e.g., plant-derived compounds) lack fluorinated groups but achieve comparable cytotoxicity via redox-active moieties (e.g., endoperoxides) .

Mechanistic Divergence :

  • Synthetic sulfonamide-pyrimidines (e.g., the target compound) may induce ferroptosis via glutathione peroxidase 4 (GPX4) inhibition, a mechanism distinct from natural FINs that often rely on iron-dependent lipid peroxidation .

Pharmacokinetic and Toxicological Considerations

Table 2: Inferred Physicochemical Properties

Property Target Compound Cyclohexenylethyl Analog Example 68
Molecular Weight ~550 g/mol ~560 g/mol ~600 g/mol
LogP (Predicted) 3.5–4.0 (high due to fluorinated and sulfonyl groups) 4.2–4.5 (cyclohexenyl increases hydrophobicity) 2.8–3.2 (polar carboxamide counterbalances trifluoromethyl)
Solubility Low (requires formulation aids like PEGDA ) Very low Moderate

Key Findings:

  • The target compound’s moderate LogP aligns with improved tissue penetration compared to its cyclohexenylethyl analog, though both may require advanced delivery systems (e.g., PEG-based hydrogels) for in vivo applications .

Therapeutic Potential and Limitations

  • Advantages: Fluorinated groups may confer resistance to oxidative metabolism, extending half-life relative to non-fluorinated analogs .
  • Limitations: Limited evidence on metabolic stability or toxicity profiles. Natural FINs (e.g., artemisinin derivatives) offer well-characterized safety data but face challenges in bioavailability and synthetic scalability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.